molecular formula C9H9N3O2 B071076 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 159850-22-3

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B071076
CAS RN: 159850-22-3
M. Wt: 191.19 g/mol
InChI Key: KCZYTLOHLYZBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione, also known as AMQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities. AMQ has been found to exhibit a wide range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In

Scientific Research Applications

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been found to exhibit neuroprotective and cardioprotective effects.

Mechanism of Action

The exact mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been found to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of this compound that exhibit enhanced biological activities. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione can be synthesized by various methods, including the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine, the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with ammonia, and the reaction of 3-methyl-2,4(1H,3H)-quinazolinedione with hydrazine hydrate. Among these methods, the condensation of 3-methyl-2,4(1H,3H)-quinazolinedione with hydroxylamine is the most commonly used method for the synthesis of this compound.

properties

IUPAC Name

1-amino-3-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZYTLOHLYZBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565740
Record name 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159850-22-3
Record name 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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